molecular formula C18H12F2N4O3S2 B2819369 N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1207030-78-1

N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No. B2819369
CAS RN: 1207030-78-1
M. Wt: 434.44
InChI Key: YQFWNEHFXKWEHW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a thiophene ring, a sulfonamide group, and a difluorophenyl group . These functional groups suggest that this compound may have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyridine ring could be formed through a condensation reaction , while the thiophene ring could be introduced through a coupling reaction . The sulfonamide group could be added through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyridine and thiophene rings would likely contribute to the compound’s aromaticity, while the sulfonamide group could form hydrogen bonds .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions , while the sulfonamide group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could increase its solubility in water , while the pyridine and thiophene rings could contribute to its stability .

Scientific Research Applications

Synthesis and Anticancer Activity Research into substituted 1,3,4-oxadiazoles, including derivatives similar to N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide, has shown potential in the development of new anticancer agents. The synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, explored for their anticancer activities, highlighted the role of substituents on the oxadiazole and phenyl ring in determining biological activity. These compounds demonstrated moderate cytotoxicity in vitro on MCF-7 breast cancer cell lines, suggesting their potential as anticancer agents (Redda & Gangapuram, 2007).

Synthesis and Anti-Inflammatory and Anticancer Agents Further research on substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, related to the compound of interest, revealed their anti-inflammatory and anticancer properties. Fourteen novel compounds were synthesized and showed fair to good yields, highlighting the versatility and potential therapeutic applications of such molecules (Gangapuram & Redda, 2009).

Herbicidal Activity Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, although not directly mentioning the exact compound , has demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential agricultural applications for similar compounds (Moran, 2003).

Synthesis and Characterization of Heterocyclic Derivatives The synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings, related to the compound of interest, have been explored. These studies provide insights into the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals (El‐Sayed et al., 2008).

Antimicrobial and Antitubercular Agents The synthesis of benzene sulfonamide pyrazole oxadiazole derivatives and their evaluation as potential antimicrobial and antitubercular agents highlight another area of application for similar compounds. Molecular docking studies have been used to understand the mode of action and potential of these compounds as antitubercular agents, demonstrating significant activity against various bacterial strains and Mycobacterium tuberculosis (Shingare et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a drug, its safety profile would need to be evaluated through preclinical and clinical testing .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in medicine or materials science . Additionally, researchers could investigate ways to optimize its synthesis and improve its properties .

properties

IUPAC Name

N-(3,4-difluorophenyl)-N-methyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O3S2/c1-24(12-4-5-13(19)14(20)9-12)29(25,26)15-6-8-28-16(15)18-22-17(23-27-18)11-3-2-7-21-10-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFWNEHFXKWEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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